Welcome to the BenchChem Online Store!
molecular formula C12H24O3 B8747347 11-Methoxyundecanoic acid

11-Methoxyundecanoic acid

Cat. No. B8747347
M. Wt: 216.32 g/mol
InChI Key: WIRNCMWAXLBKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05871954

Procedure details

11bromoundecanoic acid (10.0 g, 37.7 mmol) was added to a solution of potassium hydroxide (24.3 g, 433 mmol) in methanol (280 mL) and refluxed for 5 hrs. After cooling and acidification with HCl, solvent was removed under reduced pressure. The sample was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, and the solvent removed under reduced pressure. The product was purified by silica column chromatography using increasing concentrations of ethyl acetate in hexanes for elution. The product eluted in 25% ethyl acetate in hexanes. Solvent was removed under reduced pressure to give 11-(methoxy)undecanoic acid (200 mg, 2.5%): mp 31°-32° C.; 1H NMR (300 MHz, CDCl3) δ 1.1-1.3 (bm, 12H, methylene envelope), 1.45-1.63 (bm, 4H, O--CH2 --CH2, CH2 --CH2 --COOH), 2.34 (t, 2H, J=7.3, CH2 --COOH), 3.45 (s, 3H, CH3), 3.50 (t, 2H, J=6.8, 0--CH2), 10.70 (br, COOH); 13C NMR (75.4 MHz, CDCl3) δ 24.64, 26.00, 29.00, 29.16, 29.29, 29.40, 34.00, 58.23, 72.81, 179.17; m/z 216 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-:15].[K+].[CH3:17]O>>[CH3:17][O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
24.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
280 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
acidification with HCl, solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The sample was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica column chromatography
TEMPERATURE
Type
TEMPERATURE
Details
using increasing concentrations of ethyl acetate in hexanes
WASH
Type
WASH
Details
for elution
WASH
Type
WASH
Details
The product eluted in 25% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.